molecular formula C14H11F3O B14127595 4-(Trifluoromethyl)benzylphenyl ether CAS No. 19962-24-4

4-(Trifluoromethyl)benzylphenyl ether

Cat. No.: B14127595
CAS No.: 19962-24-4
M. Wt: 252.23 g/mol
InChI Key: AETDEURBKWFVHY-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)benzylphenyl ether is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzylphenyl ether structure. This compound is part of the broader class of trifluoromethyl ethers, which are known for their unique chemical properties and applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)benzylphenyl ether typically involves the reaction of 4-(trifluoromethyl)benzyl alcohol with phenol in the presence of a suitable catalyst. Common catalysts include strong acids or bases that facilitate the etherification process. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethyl)benzylphenyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Trifluoromethyl)benzylphenyl ether has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)benzylphenyl ether involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. This property allows it to interact with intracellular targets, potentially modulating various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 4-(Trifluoromethyl)benzylphenyl ether stands out due to its combined structural features, which confer unique chemical reactivity and potential biological activity. The presence of both the trifluoromethyl group and the benzyl ether linkage makes it a versatile compound for various applications .

Properties

CAS No.

19962-24-4

Molecular Formula

C14H11F3O

Molecular Weight

252.23 g/mol

IUPAC Name

1-(phenoxymethyl)-4-(trifluoromethyl)benzene

InChI

InChI=1S/C14H11F3O/c15-14(16,17)12-8-6-11(7-9-12)10-18-13-4-2-1-3-5-13/h1-9H,10H2

InChI Key

AETDEURBKWFVHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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